molecular formula C26H22N2O2 B11585122 (3E)-3-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one

(3E)-3-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11585122
M. Wt: 394.5 g/mol
InChI Key: WIHINNNQTPTDHF-CJLVFECKSA-N
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Description

(3E)-3-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indole core substituted with a 2-methylphenoxyethyl group and a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 2-methylphenoxyethyl group: This step involves the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol. This intermediate is then converted to 2-(2-methylphenoxy)ethyl bromide using hydrobromic acid.

    Indole synthesis: The indole core is synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

    Coupling reaction: The 2-(2-methylphenoxy)ethyl bromide is then coupled with the indole core using a palladium-catalyzed cross-coupling reaction to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the phenoxy group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

(3E)-3-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and natural product analogs.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3E)-3-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s indole core allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE: Unique due to its specific substitution pattern and methylene bridge.

    Indole-3-carbinol: Similar indole core but lacks the 2-methylphenoxyethyl group.

    2-(2-Methylphenoxy)acetic acid: Contains the 2-methylphenoxy group but lacks the indole core.

Uniqueness

The uniqueness of (3E)-3-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its combination of an indole core with a 2-methylphenoxyethyl group and a methylene bridge

Properties

Molecular Formula

C26H22N2O2

Molecular Weight

394.5 g/mol

IUPAC Name

(3E)-3-[[1-[2-(2-methylphenoxy)ethyl]indol-3-yl]methylidene]-1H-indol-2-one

InChI

InChI=1S/C26H22N2O2/c1-18-8-2-7-13-25(18)30-15-14-28-17-19(20-9-4-6-12-24(20)28)16-22-21-10-3-5-11-23(21)27-26(22)29/h2-13,16-17H,14-15H2,1H3,(H,27,29)/b22-16+

InChI Key

WIHINNNQTPTDHF-CJLVFECKSA-N

Isomeric SMILES

CC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)/C=C/4\C5=CC=CC=C5NC4=O

Canonical SMILES

CC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C=C4C5=CC=CC=C5NC4=O

Origin of Product

United States

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